molecular formula C15H15N5O7 B035267 (3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate CAS No. 105528-80-1

(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate

Cat. No.: B035267
CAS No.: 105528-80-1
M. Wt: 377.31 g/mol
InChI Key: VWMUCSNSLYHBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a complex organic compound with a unique structure that combines imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of specific bromoketones with 2-aminopyridine can lead to the formation of imidazo[1,2-a]pyridines . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or purine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions might be facilitated by the presence of a base or a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully or partially reduced products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

105528-80-1

Molecular Formula

C15H15N5O7

Molecular Weight

377.31 g/mol

IUPAC Name

(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate

InChI

InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3

InChI Key

VWMUCSNSLYHBNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C

Synonyms

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-

Origin of Product

United States

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